Bms-911543
Overview
Description
BMS-911543 is an oral, selective small-molecule inhibitor of JAK2 . It has potent anti-proliferative and pharmacodynamic effects in cell lines and in vivo models dependent upon JAK2 signaling . It also has little activity in cells dependent on other JAK family pathways .
Synthesis Analysis
A systematic method development approach was used to optimize the mass spectrometry, chromatography, and sample extraction conditions, and to minimize potential bioanalytical risks . The validated method utilizes stable-isotope labeled (13)C4-BMS-911543 as the internal standard .Molecular Structure Analysis
BMS-911543 is a pyrrolopyridine small-molecule inhibitor . It was initially characterized using an in vitro assay with human recombinant JAK enzyme .Chemical Reactions Analysis
BMS-911543 displayed potent anti-proliferative and pharmacodynamic effects in cell lines dependent upon JAK2 signaling . It also displayed anti-proliferative responses in colony growth assays using primary progenitor cells isolated from patients with JAK2 V617F-positive myeloproliferative neoplasms .Physical And Chemical Properties Analysis
BMS-911543 is an oral, selective small-molecule inhibitor of JAK2 . After repeat dosing, greater than dose-proportional increase in the Cmax and AUC, and drug accumulation was observed at doses ≥40mg BID .Scientific Research Applications
Application 1: Treatment of Myeloproliferative Neoplasms
- Specific Scientific Field : Hematology/Oncology
- Summary of the Application : BMS-911543 is an oral, selective small-molecule inhibitor of JAK2 . It has shown anticancer activity through inhibition of the JAK/STAT signaling cascade in in vitro and in vivo models of myeloproliferative neoplasms (MPNs), which display constitutively active JAK2 signaling .
- Methods of Application or Experimental Procedures : BMS-911543 was evaluated in colony growth assays using primary progenitor cells isolated from patients with JAK2 V617F-positive MPNs . In a multicenter phase 1/2a study, BMS-911543 was administered orally using a BID dosing schedule, in patients with high-, intermediate-2 or intermediate-1 risk symptomatic primary or secondary MF (JAK2 WT or mutant) with platelet counts ≥50,000/mm 3 .
- Results or Outcomes : BMS-911543 resulted in an increased anti-proliferative response in MPN cells as compared with those from healthy volunteers . In the phase 1/2a study, 84 patients were treated and the maximum tolerated dose (MTD) was defined as 200mg BID .
Application 2: Limited Efficacy in a Murine Model of JAK2V617F Myeloproliferative Neoplasm
- Specific Scientific Field : Hematology/Oncology
- Methods of Application or Experimental Procedures : BMS-911543 was tested in a murine retroviral transduction – transplantation model of JAK2 V617F MPN . Treatment was initiated at two dose levels (3 mg/kg and 10 mg/kg) when the hematocrit exceeded 70% .
- Results or Outcomes : After 42 days of treatment, the proportion of JAK2 V617F-positive cells in hematopoietic tissues was identical to controls or slightly increased compared to controls . Plasma concentrations of IL-6, IL-15, and TNFα were elevated in MPN mice and reduced in the high dose treatment group, while other cytokines were unchanged .
Application 3: Functionally Selective Small Molecule Inhibitor of JAK2
- Specific Scientific Field : Hematology/Oncology
- Summary of the Application : BMS-911543 is a functionally selective small molecule inhibitor of JAK2 . It has potent anti-proliferative and pharmacodynamic effects in mutated JAK2-expressing cell lines dependent upon JAK2-STAT signaling .
- Methods of Application or Experimental Procedures : BMS-911543 was evaluated in cell lines expressing mutated JAK2 . The drug’s effects on cell proliferation and JAK2-STAT signaling were assessed .
- Results or Outcomes : BMS-911543 demonstrated potent anti-proliferative effects in these cell lines . It had little activity in cell types dependent on other pathways such as JAK1 and JAK3 .
Safety And Hazards
In vitro, BMS-911543 demonstrates high selectivity within the JAK family and across a large kinase panel . It also has little activity in cells dependent on other JAK family pathways . Safety goggles with side-shields, protective gloves, impervious clothing, suitable respirator are recommended when handling BMS-911543 .
Future Directions
BMS-911543 has been administered orally using a BID dosing schedule, in patients with high-, intermediate-2 or intermediate-1 risk symptomatic primary or secondary MF (JAK2 WT or mutant) with platelet counts ≥50,000/mm 3 . The aim of the study is to determine safety, maximum tolerated dose (MTD), pharmacokinetics, pharmacodynamics, and preliminary efficacy of BMS-911543 .
properties
IUPAC Name |
N,N-dicyclopropyl-7-[(1,5-dimethylpyrazol-3-yl)amino]-10-ethyl-3-methyl-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene-11-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N8O/c1-5-30-17(23(32)31(14-6-7-14)15-8-9-15)11-16-20-19(24-12-28(20)3)21(26-22(16)30)25-18-10-13(2)29(4)27-18/h10-12,14-15H,5-9H2,1-4H3,(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCINBYQJBYJGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC2=C3C(=C(N=C21)NC4=NN(C(=C4)C)C)N=CN3C)C(=O)N(C5CC5)C6CC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155403 | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bms-911543 | |
CAS RN |
1271022-90-2 | |
Record name | BMS-911543 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271022902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BMS-911543 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12591 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BMS-911543 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00155403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BMS-911543 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7N03P021J8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Citations
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